molecular formula C11H12N2OS B411817 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one CAS No. 340316-40-7

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B411817
CAS No.: 340316-40-7
M. Wt: 220.29g/mol
InChI Key: LHBYTRMOVMPLOT-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 2,4-dimethylaniline with a thioamide under specific conditions. One common method includes:

    Starting Materials: 2,4-dimethylaniline and a thioamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagent used.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
  • 2-[(4-Methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
  • 2-[(4-Chlorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Uniqueness

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBYTRMOVMPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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